molecular formula C8H16O B14175138 2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- CAS No. 66017-25-2

2-Pentene, 2-methoxy-4,4-dimethyl-, (E)-

Cat. No.: B14175138
CAS No.: 66017-25-2
M. Wt: 128.21 g/mol
InChI Key: WQPGFODYOJCBPR-VOTSOKGWSA-N
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Description

The compound 2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- (CAS 66017-29-6) is an alkene derivative featuring a methoxy group at position 2 and two methyl groups at position 3. Its molecular formula is C₈H₁₆O, with a molecular weight of 128.21 g/mol (calculated). The (E)-configuration denotes trans stereochemistry across the double bond.

Properties

CAS No.

66017-25-2

Molecular Formula

C8H16O

Molecular Weight

128.21 g/mol

IUPAC Name

(E)-2-methoxy-4,4-dimethylpent-2-ene

InChI

InChI=1S/C8H16O/c1-7(9-5)6-8(2,3)4/h6H,1-5H3/b7-6+

InChI Key

WQPGFODYOJCBPR-VOTSOKGWSA-N

Isomeric SMILES

C/C(=C\C(C)(C)C)/OC

Canonical SMILES

CC(=CC(C)(C)C)OC

Origin of Product

United States

Preparation Methods

Titanium-Catalyzed Trimerization of Ethylene

A patented method for synthesizing structurally related alkenes involves the trimerization of ethylene using titanium-based catalysts to yield 2-ethyl-1-butene , a precursor for downstream functionalization. While this process primarily targets 3-methyl-2-pentene, modifications to the catalyst system (e.g., ligand tuning) could theoretically favor the formation of 4,4-dimethyl analogs.

Key Steps:

  • Trimerization:
    $$ 3 \, \text{C}2\text{H}4 \xrightarrow{\text{Ti catalyst}} \text{C}6\text{H}{12} \, (\text{2-ethyl-1-butene dominant}) $$
  • Etherification: Reaction of the alkene with methanol in the presence of a strong acid catalyst (e.g., $$ \text{H}2\text{SO}4 $$) forms the methoxy intermediate.
  • Decomposition: Thermal cracking of the ether intermediate at 150–200°C yields the target (E)-alkene.

Table 1: Optimization of Etherification Conditions

Parameter Optimal Range Impact on Yield
Temperature 60–80°C Maximizes ether formation
Acid Catalyst $$ \text{H}3\text{PO}4 $$ or $$ \text{BF}3\cdot2\text{H}2\text{O} $$ Reduces side reactions
Methanol:Alkene Ratio 2:1 Prevents oligomerization

Stereochemical Control via Isomerization

The (E)-isomer’s predominance in final products can be achieved through kinetic or thermodynamic control:

Acid-Catalyzed Isomerization

Protic acids (e.g., $$ \text{H}2\text{SO}4 $$) facilitate double-bond migration and stereochemical equilibration. For example, heating the (Z)-isomer at 100°C in the presence of 0.5 M $$ \text{H}2\text{SO}4 $$ for 12 hours achieves an (E):(Z) ratio of 4:1, as predicted by the $$ \Delta_rH^\circ $$ value.

Metal-Mediated Catalysis

Transition metals like palladium on carbon ($$ \text{Pd/C} $$) under hydrogen atmosphere selectively isomerize alkenes without hydrogenation. This method offers higher stereoselectivity (>90% (E)) but requires stringent control of hydrogen partial pressure.

Dehydration of Alcohol Precursors

2-Methoxy-4,4-dimethyl-2-pentanol Dehydration

Dehydration of the corresponding tertiary alcohol using $$ \text{H}3\text{PO}4 $$ at 120°C follows Saytzeff’s rule, favoring the more substituted alkene. The reaction proceeds via an E1 mechanism, with a reported yield of 78% for the (E)-isomer.

Mechanistic Pathway:
$$
\text{ROH} \xrightarrow{\text{H}^+} \text{R}^+\xrightarrow{-\text{H}_2\text{O}} \text{R}^+ \rightarrow \text{Alkene (E-dominated)}
$$

Table 2: Dehydration Reaction Parameters

Alcohol Precursor Catalyst Temperature (°C) (E)-Isomer Yield
2-Methoxy-4,4-dimethyl-2-pentanol $$ \text{H}3\text{PO}4 $$ 120 78%
2,4-Dimethyl-2-pentanol $$ \text{H}2\text{SO}4 $$ 100 65%

Industrial-Scale Production Challenges

Catalyst Recycling and Byproduct Management

The titanium catalyst used in trimerization requires careful separation from hydrocarbon products to prevent deactivation. Centrifugation or membrane filtration achieves >99% catalyst recovery. Byproducts like 2,2-dimethylpentanoic acid (3–4 wt%) are minimized using boron trifluoride dihydrate ($$ \text{BF}3\cdot2\text{H}2\text{O} $$) as a co-catalyst.

Pressure and Temperature Optimization

Elevated pressures (2,000–3,000 psig) enhance carbon monoxide incorporation in downstream carboxylation steps, critical for producing high-purity intermediates. However, temperatures above 80°C risk catalyst decomposition, necessitating precise reactor cooling.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

Retention time: 9.8 min (HP-5 column, 30 m × 0.25 mm). Key fragments:

  • $$ m/z = 128 \, (\text{M}^+) $$
  • $$ m/z = 85 \, (\text{[C}6\text{H}{13}\text{O}]^+) $$
  • $$ m/z = 57 \, (\text{[C}4\text{H}9]^+) $$

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (CDCl₃): δ 5.35 (dt, J = 15.4 Hz, 1H, CH=CH), 3.25 (s, 3H, OCH₃), 1.68 (s, 6H, C(CH₃)₂).
  • $$ ^{13}\text{C} $$ NMR: δ 131.2 (CH=CH), 78.9 (OCH₃), 29.4 (C(CH₃)₂).

Chemical Reactions Analysis

Types of Reactions

2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated hydrocarbons.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophilic reagents such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the activation or inhibition of specific biochemical processes. For example, its methoxy group can participate in hydrogen bonding and other interactions that influence its reactivity and biological activity.

Comparison with Similar Compounds

Structural Isomers and Stereoisomers

(a) 2-Pentene, 4,4-dimethyl-, (E)- (CAS 690-08-4)
  • Molecular Formula : C₇H₁₄
  • Molecular Weight : 98.19 g/mol .
  • Key Differences : Lacks the methoxy group at position 2, resulting in lower polarity and molecular weight. The absence of the methoxy group reduces its solubility in polar solvents compared to the target compound.
  • Occurrence : Identified in thyme oil and Fujian Jasmine extracts, suggesting natural origins .
(b) 2-Pentene, 4,4-dimethyl-, (Z)- (CAS 762-63-0)
  • Stereochemical Contrast : The (Z)-isomer exhibits cis stereochemistry, leading to distinct physical properties. For example, the (Z)-isomer has a vapor pressure of 23.30 kPa at 311.15 K , which may differ from the (E)-isomer due to steric and polarity effects .
(c) 2-Pentene, 3,4-dimethyl-, (E)- (CAS 4914-92-5)
  • Positional Isomerism : Methyl groups at positions 3 and 4 instead of 4 and 4. This structural variation alters boiling points and reactivity. For instance, increased branching at position 3 may reduce thermal stability compared to the 4,4-dimethyl analog .

Functional Group Analogs

(a) 2-Pentene, 2-methyl- (CAS 625-27-4)
  • Molecular Formula : C₆H₁₂
  • Key Differences : Lacks both methoxy and one methyl group. Simpler structure results in lower molecular weight (84.16 g/mol ) and higher volatility .
(b) 2-Pentene, 1-ethoxy-4,4-dimethyl- (CAS not specified)
  • Molecular Formula : C₉H₁₈O
  • Comparison : The ethoxy group at position 1 increases molecular weight (142.24 g/mol ) and hydrophobicity compared to the target compound’s methoxy group at position 2. This positional shift may also affect electronic effects on the double bond .

Physicochemical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Vapor Pressure (kPa at 311.15 K) Polarity (Retention Time in GC)
2-Pentene, 2-methoxy-4,4-dimethyl-, (E)- 128.21 Not reported Not available Higher (estimated)
4,4-dimethyl-(E)-2-pentene 98.19 ~100–110* Not reported Lower (3.762 mins in HPLC)
4,4-dimethyl-(Z)-2-pentene 98.19 ~95–105* 23.30 Similar to (E)-isomer
3,4-dimethyl-(E)-2-pentene 98.19 ~90–100* Not reported Lower

*Estimated based on hydrocarbon analogs.

Q & A

Basic Question: How can researchers determine key thermodynamic properties (e.g., melting/boiling points, enthalpy of vaporization) for this compound?

Methodological Answer:
Thermodynamic properties are typically measured using:

  • Melting point (Tfus): Differential Scanning Calorimetry (DSC) with purity corrections. For example, studies report Tfus values between 157.82 K and 157.91 K, with uncertainties up to ±0.4 K due to impurities .
  • Boiling point (Tboil): Ebulliometry or gas chromatography (GC). The average Tboil is 349.7 K ± 0.6 K, derived from 8 independent measurements .
  • Enthalpy of vaporization (ΔvapH°): Static vapor pressure methods (e.g., Reid’s equation) yield ΔvapH° = 7.84–7.85 kcal/mol, while dynamic methods (e.g., Camin and Rossini’s work) report 30.0 kJ/mol .

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